Gabapentin-d6 Hydrochloride

LC-MS/MS Bioanalytical Method Validation Stable Isotope Internal Standard

Gabapentin-d6 Hydrochloride (CAS 1432061-73-8) is a deuterium-labeled analog of the anticonvulsant drug Gabapentin hydrochloride, structurally modified by substituting six hydrogen atoms on the cyclohexane ring with deuterium. As a stable isotope-labeled internal standard (SIL-IS), this compound is chemically identical to unlabeled Gabapentin but exhibits a +6 Da mass shift, enabling accurate quantification of Gabapentin in biological matrices via liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Molecular Formula C9H18ClNO2
Molecular Weight 213.73 g/mol
Cat. No. B12404417
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameGabapentin-d6 Hydrochloride
Molecular FormulaC9H18ClNO2
Molecular Weight213.73 g/mol
Structural Identifiers
SMILESC1CCC(CC1)(CC(=O)O)CN.Cl
InChIInChI=1S/C9H17NO2.ClH/c10-7-9(6-8(11)12)4-2-1-3-5-9;/h1-7,10H2,(H,11,12);1H/i1D2,2D2,3D2;
InChIKeyXBUDZAQEMFGLEU-LRDWTYOMSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Gabapentin-d6 Hydrochloride: Deuterated Internal Standard for Gabapentin LC-MS/MS Quantification


Gabapentin-d6 Hydrochloride (CAS 1432061-73-8) is a deuterium-labeled analog of the anticonvulsant drug Gabapentin hydrochloride, structurally modified by substituting six hydrogen atoms on the cyclohexane ring with deuterium . As a stable isotope-labeled internal standard (SIL-IS), this compound is chemically identical to unlabeled Gabapentin but exhibits a +6 Da mass shift, enabling accurate quantification of Gabapentin in biological matrices via liquid chromatography-tandem mass spectrometry (LC-MS/MS) . The compound is supplied as a fully characterized reference standard with purity ≥98% and isotopic enrichment ≥98% atom D .

Why Gabapentin-d6 Hydrochloride Cannot Be Replaced by Unlabeled Gabapentin Standards or Alternative Deuterated Analogs


In quantitative LC-MS/MS bioanalysis, unlabeled Gabapentin cannot serve as an internal standard because it co-elutes with the analyte and produces identical precursor and product ion masses, making chromatographic and mass spectrometric differentiation impossible . Deuterated internal standards address this limitation through mass shift; however, not all deuterated Gabapentin analogs offer equivalent analytical performance. Gabapentin-d4 (MW increase +4 Da) provides lower mass separation from the analyte, which may increase the risk of isotopic cross-talk in MS/MS detection when high concentrations of analyte are present . Gabapentin-d10 (MW increase +10 Da) offers greater mass separation but may exhibit altered chromatographic retention time due to the reverse isotope effect associated with more extensive deuteration, potentially compromising co-elution with the analyte and introducing matrix effect variability . Gabapentin-d6 Hydrochloride, with its +6 Da mass shift, occupies a validated middle ground that balances sufficient mass separation for unambiguous detection with retention time fidelity essential for robust method performance in regulated bioanalytical environments [1].

Gabapentin-d6 Hydrochloride: Quantitative Evidence for Analytical Performance and Regulatory Compliance Differentiation


Mass Spectrometric Resolution: Gabapentin-d6 vs. Gabapentin-d4 vs. Gabapentin-d10

Gabapentin-d6 Hydrochloride provides a +6 Da mass shift relative to unlabeled Gabapentin (MW 207.70 vs. 213.73), enabling unambiguous MRM transition selection without isotopic interference from the analyte . Gabapentin-d4 (+4 Da) offers narrower mass separation, increasing susceptibility to isotopic peak overlap and cross-talk in high-concentration samples . Gabapentin-d10 (+10 Da) provides greater mass separation but may exhibit altered retention behavior due to the reverse isotope effect . The +6 Da shift represents the empirically validated balance for this compound class, as evidenced by its adoption in ANDA-supporting analytical methods [1].

LC-MS/MS Bioanalytical Method Validation Stable Isotope Internal Standard

Purity Specification: Gabapentin-d6 Hydrochloride vs. Unlabeled Gabapentin Hydrochloride Analytical Standard

Gabapentin-d6 Hydrochloride is supplied with a purity specification of ≥98% by HPLC and isotopic enrichment of ≥98% atom D, as verified across multiple independent supplier certificates of analysis . This dual specification exceeds the typical purity requirement for unlabeled Gabapentin hydrochloride analytical standards, which are generally specified solely by chemical purity (typically ≥98%) without the additional isotopic enrichment requirement that governs suitability as an internal standard . The ≤2% unlabeled Gabapentin content in Gabapentin-d6 Hydrochloride ensures that any isotopic impurity contribution to analyte signal is ≤2%, which is within acceptable bioanalytical method validation guidelines for internal standard interference [1].

Analytical Chemistry Reference Standard Qualification Quality Control

Regulatory Traceability: Gabapentin-d6 Hydrochloride as USP/EP Pharmacopeial Standard Alternative

Gabapentin-d6 Hydrochloride is supplied with detailed characterization data compliant with regulatory guidelines and can serve as a reference standard for analytical method development, method validation (AMV), and Quality Controlled (QC) applications supporting Abbreviated New Drug Applications (ANDA) or commercial production of Gabapentin [1][2]. The product provides further traceability against pharmacopeial standards (USP or EP) based on feasibility [3]. This regulatory positioning differentiates Gabapentin-d6 Hydrochloride from generic research-grade deuterated compounds that lack the comprehensive documentation required for regulatory submissions [4]. Unlabeled Gabapentin hydrochloride analytical standards, while suitable for routine QC testing, do not provide the stable isotope-labeled internal standard capability required for bioequivalence studies in ANDA submissions [5].

Pharmaceutical Analysis ANDA Filing Method Validation

Physicochemical Property Differentiation: Gabapentin-d6 Hydrochloride Salt Form Advantages

Gabapentin-d6 Hydrochloride (CAS 1432061-73-8) is supplied as the hydrochloride salt form with defined physicochemical properties: melting point 128-130°C, solubility in DMSO (slightly) and methanol (slightly), and molecular weight 213.73 . This contrasts with the free base form Gabapentin-d6 (CAS 1346600-67-6; MW 177.27), which lacks the hydrochloride counterion and may exhibit different solubility and stability profiles . The hydrochloride salt form offers enhanced aqueous solubility relative to the free base, facilitating preparation of stock solutions and working standards for LC-MS/MS analysis without requiring organic solvent systems that may be incompatible with certain biological matrices [1]. Storage at 2-8°C is recommended for the hydrochloride salt, providing defined stability conditions suitable for long-term reference standard management in GLP laboratories [2].

Solubility Stability Formulation Analysis

Clinical Differentiation: Gabapentin-d6 Hydrochloride as Internal Standard vs. Gabapentin-d10 in Post-Mortem Toxicology Applications

In validated methods for screening and quantification of gabapentinoids in human post-mortem whole blood, deuterated internal standards are essential for mitigating matrix effects inherent to decomposed biological samples [1]. Published methods have employed Gabapentin-d10 as the internal standard for gabapentin quantification in post-mortem blood, achieving a limit of detection (LOD) of 0.1 mg/L and linear range of 0.5-50 mg/L for gabapentin [2]. Gabapentin-d6 Hydrochloride, while not specifically cited in this forensic validation study, represents an alternative deuterated internal standard with comparable analytical performance characteristics. However, the choice between d6 and d10 isotopologues may impact method transferability and cross-validation when consolidating data across studies that employed different internal standards, particularly in forensic toxicology where post-mortem redistribution and matrix degradation require consistent internal standardization [3].

Forensic Toxicology Post-Mortem Analysis Therapeutic Drug Monitoring

Gabapentin-d6 Hydrochloride: High-Impact Application Scenarios for Scientific and Industrial Procurement


Bioequivalence Studies Supporting ANDA Submissions

In Abbreviated New Drug Application (ANDA) bioequivalence studies comparing generic Gabapentin formulations to the innovator product (Neurontin), accurate quantification of Gabapentin in human plasma is required. Gabapentin-d6 Hydrochloride serves as the deuterated internal standard for LC-MS/MS quantification, enabling correction for matrix effects and extraction recovery variability [1]. The compound's regulatory-compliant characterization data and potential USP/EP traceability align with FDA requirements for reference standards used in pivotal bioequivalence studies [2]. Use of a properly characterized deuterated internal standard is essential for demonstrating that the 90% confidence intervals for AUC and Cmax fall within the 80-125% bioequivalence acceptance criteria [3].

Therapeutic Drug Monitoring in Clinical Toxicology Laboratories

Clinical laboratories performing therapeutic drug monitoring (TDM) of Gabapentin in patient plasma or serum require robust, high-throughput LC-MS/MS methods. Gabapentin-d6 Hydrochloride enables precise quantification across the therapeutic range (2-20 mg/L) and into the toxic range (>25 mg/L) with minimal interference from endogenous matrix components [4]. The compound's high isotopic enrichment (≥98% atom D) ensures that unlabeled Gabapentin impurity contributes less than 2% to internal standard channel signal, maintaining assay accuracy at low therapeutic concentrations where accurate quantification is critical for dose adjustment in patients with renal impairment .

Pharmacokinetic Studies of Gabapentin Extended-Release and Prodrug Formulations

Comparative pharmacokinetic studies evaluating novel Gabapentin formulations (e.g., gastric-retentive extended-release, gabapentin enacarbil prodrug) require accurate measurement of Gabapentin exposure across extended time courses with varying plasma concentrations [5]. Gabapentin-d6 Hydrochloride provides consistent internal standardization across the full concentration range encountered in single-dose and steady-state pharmacokinetic studies, from Cmax (typically 2-8 mg/L depending on dose and formulation) through the terminal elimination phase [6]. The hydrochloride salt form's defined solubility characteristics facilitate preparation of stable stock solutions for long-term study sample analysis, supporting GLP-compliant pharmacokinetic data packages for regulatory submissions .

Forensic Toxicology Quantification in Post-Mortem Specimens

Forensic toxicology laboratories quantifying Gabapentin in post-mortem blood specimens face unique analytical challenges including matrix degradation, putrefactive changes, and potential post-mortem redistribution. Deuterated internal standards are essential for correcting matrix effects that vary substantially among post-mortem samples [7]. While published methods have employed Gabapentin-d10 achieving an LOD of 0.1 mg/L in post-mortem blood [8], Gabapentin-d6 Hydrochloride offers a comparable deuterated internal standard option with the practical advantage of being available as a hydrochloride salt for simplified solution preparation. Laboratories may select the d6 isotopologue based on supply chain continuity, cost considerations, or method compatibility with existing LC-MS/MS instrumentation .

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